REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3](=O)[C:2]1=NN.C1N2CCN(CC2)C1.C([OH:27])CCCCC>>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][C:2]1=[O:27]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was azeotropically removed at 90° C./100 mbar
|
Type
|
DISTILLATION
|
Details
|
were distilled off (80° C./50 mbar)
|
Type
|
TEMPERATURE
|
Details
|
The remaining solution was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cupboard at 70° C
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |